N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a cyclopropanecarbonyl group, and a nitrobenzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps:
Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl chloride using reagents like thionyl chloride or oxalyl chloride.
Quinoline Derivative Preparation: The quinoline derivative is synthesized through a series of reactions involving starting materials like aniline and acrolein.
Coupling Reaction: The cyclopropanecarbonyl chloride is reacted with the quinoline derivative in the presence of a base such as triethylamine to form the intermediate product.
Sulfonamide Formation: The intermediate product is then reacted with 4-nitrobenzenesulfonyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-cyclopropanecarbonyl-1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide
- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Uniqueness
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its quinoline core and nitrobenzenesulfonamide moiety make it particularly interesting for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-19(13-3-4-13)21-11-1-2-14-12-15(5-10-18(14)21)20-28(26,27)17-8-6-16(7-9-17)22(24)25/h5-10,12-13,20H,1-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMOALVOYPMBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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